molecular formula C14H10ClNO2S B8751479 3-((4-Chlorophenylsulfonyl)methyl)benzonitrile

3-((4-Chlorophenylsulfonyl)methyl)benzonitrile

Cat. No. B8751479
M. Wt: 291.8 g/mol
InChI Key: PJCMFHWXOUCULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorophenylsulfonyl)methyl)benzonitrile is a useful research compound. Its molecular formula is C14H10ClNO2S and its molecular weight is 291.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Chlorophenylsulfonyl)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Chlorophenylsulfonyl)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-((4-Chlorophenylsulfonyl)methyl)benzonitrile

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]benzonitrile

InChI

InChI=1S/C14H10ClNO2S/c15-13-4-6-14(7-5-13)19(17,18)10-12-3-1-2-11(8-12)9-16/h1-8H,10H2

InChI Key

PJCMFHWXOUCULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dimethoxyethane (15 ml) suspension of sodium 4-chlorobenzenesulfinate (270 mg, 1.36 mmol) and 3-bromomethylbenzonitrile (222 mg, 1.13 mmol) was stirred at 70° C. for 3 days. After cooling the reaction mixture to room temperature, the solvent was concentrated under reduced pressure. Ethyl acetate was added to the residue. The mixture was washed successively with water and brine and then, dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash chromatography on a silica gel column and the fraction obtained from the hexane:ethyl acetate (=3:1) eluate was concentrated under reduced pressure, whereby the title compound (318 mg, 96%) was obtained as a white solid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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